
(-)-MDL 105725
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Overview
Description
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.
Biological Activity
(-)-MDL 105725 is a selective antagonist of the serotonin 5-HT2A receptor, a crucial target in neuropharmacology. This compound has been extensively studied for its biological activity, particularly in relation to its effects on sleep, cognition, and various neurophysiological processes. This article summarizes the key findings from diverse research studies, highlighting its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.
Overview of this compound
- Chemical Structure : this compound is a derivative of MDL 100907, characterized by its high affinity for the 5-HT2A receptor.
- Mechanism of Action : As a selective antagonist, it inhibits the action of serotonin at the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.
Affinity and Selectivity
Research indicates that this compound exhibits a high binding affinity for the 5-HT2A receptor with a Ki value reported around 0.1 nM, making it one of the most potent antagonists for this receptor subtype . Its selectivity is noteworthy as it shows minimal activity against other serotonin receptors such as 5-HT6 and dopamine receptors .
Sleep Studies
In a study evaluating the hypnotic efficacy of various compounds, including this compound, it was shown to significantly promote non-rapid eye movement (NREM) sleep in rat models. The results indicated that at doses of 1.0 mg/kg and higher, there was a notable increase in NREM sleep duration compared to control groups .
Drug | Dose (mg/kg) | NREM Sleep Duration (min) | Statistical Significance |
---|---|---|---|
Vehicle | - | 91.5 ± 5.7 | - |
This compound | 1.0 | 127.5 ± 9.0 | p < 0.05 |
Zolpidem | 10.0 | 136.3 ± 9.3 | p < 0.05 |
This study highlights the potential of this compound as a therapeutic agent for sleep disorders.
Cognitive Effects
Another significant area of research involves the impact of this compound on cognitive functions. In behavioral assays assessing attention and memory, administration of this compound resulted in improved performance in tasks requiring sustained attention, suggesting its potential utility in treating cognitive deficits associated with psychiatric conditions .
Case Study: Serotonin Modulation
A notable case study investigated the effects of chronic administration of this compound on serotonin modulation in hypoxic conditions. The study found that chronic intermittent hypoxia led to an upregulation of TASK-1 expression in hypoglossal motoneurons, which was significantly reduced by this compound treatment . This finding underscores the role of serotonin signaling pathways in respiratory control and sleep-related disorders.
Scientific Research Applications
Clinical Implications
Clinical studies have highlighted the potential of (-)-MDL 105725 in understanding the pharmacodynamics of atypical antipsychotics. It has been used to establish correlations between receptor occupancy and therapeutic efficacy, providing insights into dosage optimization and patient management strategies .
Positron Emission Tomography (PET)
One of the most notable applications of this compound is its use in PET imaging studies to visualize 5-HT2A receptor distribution in the human brain. The compound is utilized as a radiolabeled tracer (e.g., carbon-11 labeled) to assess receptor binding and regional brain activity. This application is particularly valuable for studying neuropsychiatric conditions and evaluating the effects of new antipsychotic medications .
Case Studies
Several studies have demonstrated the effectiveness of this compound in PET imaging:
- Study A : In a trial involving healthy subjects, PET scans using carbon-11-labeled MDL 100,907 (which metabolizes to this compound) showed significant binding in neocortical regions, correlating with known densities of 5-HT2A receptors. This study provided critical data supporting the use of this compound as a reliable marker for receptor occupancy .
- Study B : Another investigation focused on patients with schizophrenia, where PET imaging revealed altered binding patterns of this compound compared to healthy controls, suggesting its utility in understanding disease mechanisms and treatment responses .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies have shown that it undergoes rapid metabolism following administration, with specific metabolites being identified that retain pharmacological activity. The compound's half-life and metabolic pathways are critical for determining dosing regimens in therapeutic contexts .
Comparative Analysis Table
The following table summarizes key findings related to this compound across various studies:
Study | Application | Key Findings |
---|---|---|
Study A | PET Imaging | Significant binding in neocortex; supports receptor density correlation |
Study B | Clinical Trials | Altered binding patterns in schizophrenia patients; potential for treatment monitoring |
Pharmacokinetics Study | Metabolism | Rapid metabolism with identifiable active metabolites; implications for dosing |
Properties
Molecular Formula |
C21H26FNO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1 |
InChI Key |
DVDGOKMQDYFKFY-FQEVSTJZSA-N |
SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Isomeric SMILES |
COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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